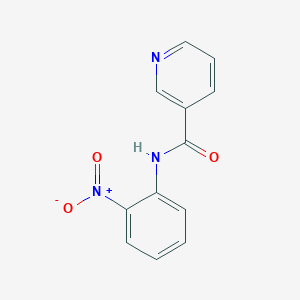![molecular formula C14H29NO4 B12552341 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide CAS No. 143266-94-8](/img/structure/B12552341.png)
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide is a chemical compound with the molecular formula C14H29NO4 It is characterized by the presence of an octanamide group linked to a triethylene glycol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide typically involves the reaction of octanoyl chloride with triethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Pyridine or triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Continuous Mixing: Reactants are continuously mixed in a flow reactor.
Temperature Control: Precise temperature control to optimize reaction rates.
Purification: The product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The triethylene glycol chain provides flexibility and enhances solubility, while the octanamide group interacts with hydrophobic regions of target molecules. This dual functionality makes it effective in various applications, including drug delivery and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}decanamide
- N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}dodecanamide
- N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}hexanamide
Uniqueness
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide is unique due to its specific chain length and the presence of three ethylene glycol units. This structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Compared to its analogs with shorter or longer alkyl chains, it offers optimal solubility and interaction with target molecules.
Properties
CAS No. |
143266-94-8 |
|---|---|
Molecular Formula |
C14H29NO4 |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octanamide |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-14(17)15-8-10-18-12-13-19-11-9-16/h16H,2-13H2,1H3,(H,15,17) |
InChI Key |
NFDQPOFXEFEHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


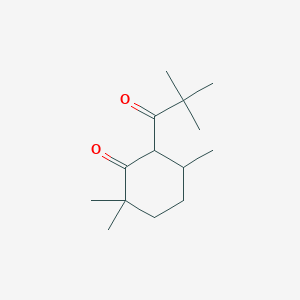
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)


![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)
![3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B12552310.png)
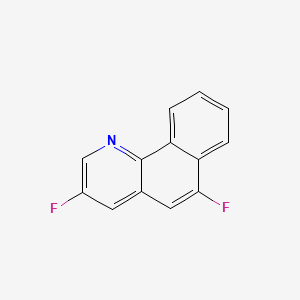
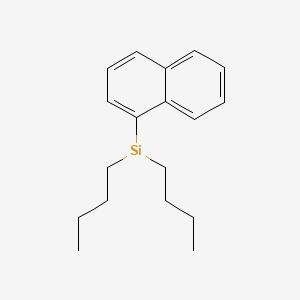
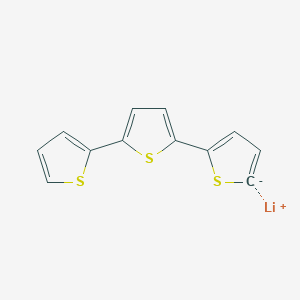
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
